![molecular formula C16H20N2O2 B2824631 4-cyclopropylidene-N-(2-methoxyphenyl)piperidine-1-carboxamide CAS No. 2097917-24-1](/img/structure/B2824631.png)
4-cyclopropylidene-N-(2-methoxyphenyl)piperidine-1-carboxamide
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Overview
Description
The compound “4-cyclopropylidene-N-(2-methoxyphenyl)piperidine-1-carboxamide” is a complex organic molecule that contains a piperidine ring, a cyclopropylidene group, and a methoxyphenyl group. Piperidine is a common structure in many pharmaceuticals . The methoxyphenyl group is a common substituent in many organic compounds and can influence the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring provides a cyclic structure, and the cyclopropylidene, methoxyphenyl, and carboxamide groups are likely to be substituents on this ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The piperidine ring might undergo reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . The carboxamide group could participate in reactions involving the carbonyl or the amide nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .Scientific Research Applications
PET Imaging of Serotonin 1A Receptors
4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide (18F-Mefway) has been evaluated for its use in PET imaging, specifically for quantifying 5-HT1A receptors in human subjects. This research compared 18F-Mefway with another compound, 18F-FCWAY, in their ability to image 5-HT1A receptors. The study found that 18F-Mefway, despite having lower DVR values and a greater overestimation bias of AUC ratio values than 18F-FCWAY, offers the advantage of not requiring a defluorination inhibitor due to its resistance to in vivo defluorination. This makes 18F-Mefway a promising candidate for PET radioligand for 5-HT1A receptor imaging in humans, potentially facilitating the study of neuropsychiatric disorders (J. Choi et al., 2015).
Synthesis and Chemical Characterization
Another area of research involving derivatives of 4-cyclopropylidene-N-(2-methoxyphenyl)piperidine-1-carboxamide focuses on their synthesis and chemical characterization for various applications. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide has been established through a multi-step nucleophilic substitution reaction, showcasing the chemical versatility and potential for creating compounds with specific pharmacological activities (Zhihui Zhou et al., 2021).
Antimicrobial and Antioxidant Studies
Compounds synthesized from derivatives similar to this compound have been explored for their antimicrobial and antioxidant activities. This includes research into compounds like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their ability to exhibit significant antibacterial and antifungal properties, as well as potent antioxidant potential, highlighting the broader pharmacological implications of such derivatives (K. Raghavendra et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-cyclopropylidene-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-20-15-5-3-2-4-14(15)17-16(19)18-10-8-13(9-11-18)12-6-7-12/h2-5H,6-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIKQZFGWXVNGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(=C3CC3)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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